

The Pharmacological Potential of Robustaflavone Derivatives: A Technical Guide

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Compound of Interest					
Compound Name:	Robustaflavone				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaflavone, a naturally occurring biflavonoid, and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of **robustaflavone** derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and a mechanistic understanding of their modes of action.

Pharmacological Activities

Robustaflavone and its synthetic and semi-synthetic derivatives have demonstrated significant potential in various therapeutic areas. The core biflavonoid structure serves as a versatile scaffold for chemical modifications, leading to the generation of analogues with enhanced potency and selectivity.

Anticancer Activity

Robustaflavone derivatives have shown notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of







apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

One of the primary targets of **robustaflavone** derivatives in cancer cells is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in various cancers.[1][2] Inhibition of this pathway by **robustaflavone** derivatives can lead to the suppression of downstream signaling cascades that promote cell growth and survival.[1][2] [3] For instance, **robustaflavone** 7,4',7"-trimethyl ether (RTE) has been shown to have a strong affinity for the PI3K receptor, suggesting its potential as a PI3K inhibitor.[1]

Table 1: Anticancer Activity of **Robustaflavone** and Its Derivatives



Compound	Cancer Cell Line	Assay	IC50/EC50	Reference
Robustaflavone 4'-methyl ether	Raji (Burkitt's lymphoma)	Cytotoxicity Assay	Significant suppression	[4]
Robustaflavone 4'-methyl ether	Calu-1 (Lung cancer)	Cytotoxicity Assay	Significant suppression	[4]
2",3"- dihydrorobustafla vone 7,4',- dimethyl ether	Raji (Burkitt's lymphoma)	Cytotoxicity Assay	Significant suppression	[4]
2",3"- dihydrorobustafla vone 7,4',- dimethyl ether	Calu-1 (Lung cancer)	Cytotoxicity Assay	Significant suppression	[4]
3'-Amino-4'- methoxyflavone	ANN-1 (Abelson murine leukaemia virus transformed fibroblasts)	Cytotoxicity Assay	IC50 = 1.6 μM	[5]
Flavone derivative with 6- (2-methyl-5- phenylpyrrol-1-yl) moiety	5637 (Bladder cancer)	MTT Assay	IC50 = 2.97 μM	[6]
Flavone derivative with 6- (2-methyl-5- phenylpyrrol-1-yl) moiety	HT-1376 (Bladder cancer)	MTT Assay	IC50 = 5.89 μM	[6]
Azaflavanone derivative	DU145 (Prostate cancer)	Cytotoxicity Assay	IC50 = 0.4 μM	[7]



Furan-containing flavanone derivative	MCF7 (Breast adenocarcinoma)	Sulforhodamine B Assay	IC50 = 7.3 μg/ml	[8]
Furan-containing flavanone derivative	HT29 (Colon adenocarcinoma)	Sulforhodamine B Assay	IC50 = 4.9 μg/ml	[8]
Furan-containing flavanone derivative	A498 (Kidney adenocarcinoma)	Sulforhodamine B Assay	IC50 = 5.7 μg/ml	[8]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. **Robustaflavone** and its derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-кB) signaling pathway.[9][10][11] NF-кB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] By inhibiting the NF-кB pathway, **robustaflavone** derivatives can effectively reduce the production of inflammatory mediators.[9][11][12]

Table 2: Anti-inflammatory Activity of Robustaflavone and Its Derivatives



Compound	Cell Line/Model	Assay	IC50/EC50	Reference
Robustaflavone	LPS-stimulated RAW 264.7 macrophages	Nitric Oxide Production	Reduces NO production	[9]
2'-carboxy-5,7- dimethoxy- flavanone (4F)	LPS-induced RAW 264.7 macrophages	Griess Test (NO production)	IC50 = 0.906 μg/mL	[13][14]
Flavanone (4G)	LPS-induced RAW 264.7 macrophages	Griess Test (NO production)	IC50 = 0.603 μg/mL	[13][14]
4'-bromo-5,7- dimethoxy- flavanone (4D)	LPS-induced RAW 264.7 macrophages	Griess Test (NO production)	IC50 = 1.030 μg/mL	[13][14]
2'- carboxyflavanon e (4J)	LPS-induced RAW 264.7 macrophages	Griess Test (NO production)	IC50 = 1.830 μg/mL	[13][14]
3',4'- dihydroxyflavone	LPS-induced RAW 264.7 macrophages	Nitric Oxide Production	IC50 = 9.61 ± 1.36 μM	[15][16]
Luteolin	LPS-induced RAW 264.7 macrophages	Nitric Oxide Production	IC50 = 16.90 ± 0.74 μM	[15][16]
Flavanone derivative (2c)	TPA-induced mouse ear edema	In vivo anti- inflammatory	98.62 ± 1.92% inhibition	[17]
Flavanone derivative (1d)	TPA-induced mouse ear edema	In vivo anti- inflammatory	96.27 ± 1.93% inhibition	[18]

Antiviral Activity



Several **robustaflavone** derivatives have exhibited significant antiviral activity against a variety of viruses. Their mechanisms of action can involve inhibiting viral entry, replication, or the activity of viral enzymes.

Robustaflavone itself has been identified as a potent inhibitor of the hepatitis B virus (HBV) replication.[19] Furthermore, its derivative, **robustaflavone** hexaacetate, also demonstrates significant anti-HBV activity with low cytotoxicity.[19]

Table 3: Antiviral Activity of **Robustaflavone** and Its Derivatives

Compound	Virus	Cell Line	Assay	EC50	Reference
Robustaflavo ne	Hepatitis B Virus (HBV)	2.2.15 cells	HBV Replication Inhibition	0.25 μΜ	[19]
Robustaflavo ne hexaacetate	Hepatitis B Virus (HBV)	2.2.15 cells	HBV Replication Inhibition	0.73 μΜ	[19]
Thioflavone derivative (7f)	Coxsackievir us B3 (CVB3)	Antiviral Assay	IC50 = 0.62 μΜ	[20]	
Thioflavone derivative (7f)	Coxsackievir us B6 (CVB6)	Antiviral Assay	IC50 = 0.87 μΜ	[20]	_
Flavonoid derivative (9b)	Enterovirus 71 (EV71)	Antiviral Assay	IC50 = 5.48 μΜ	[20]	

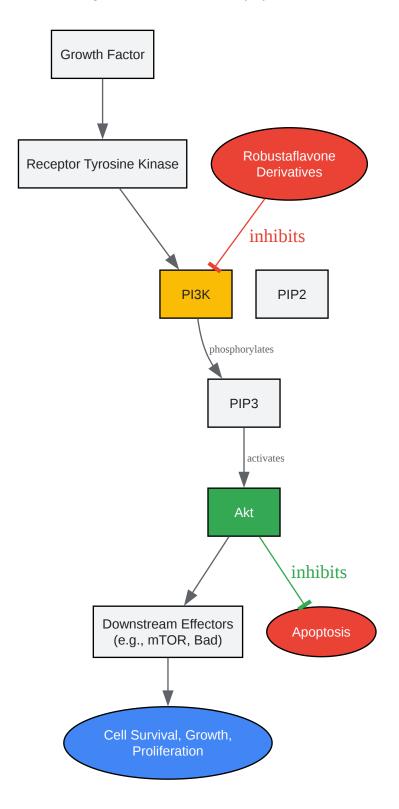
Signaling Pathways

The pharmacological effects of **robustaflavone** derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

PI3K/Akt Signaling Pathway



The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. **Robustaflavone** derivatives can inhibit this pathway at various points, leading to the induction of apoptosis in cancer cells.



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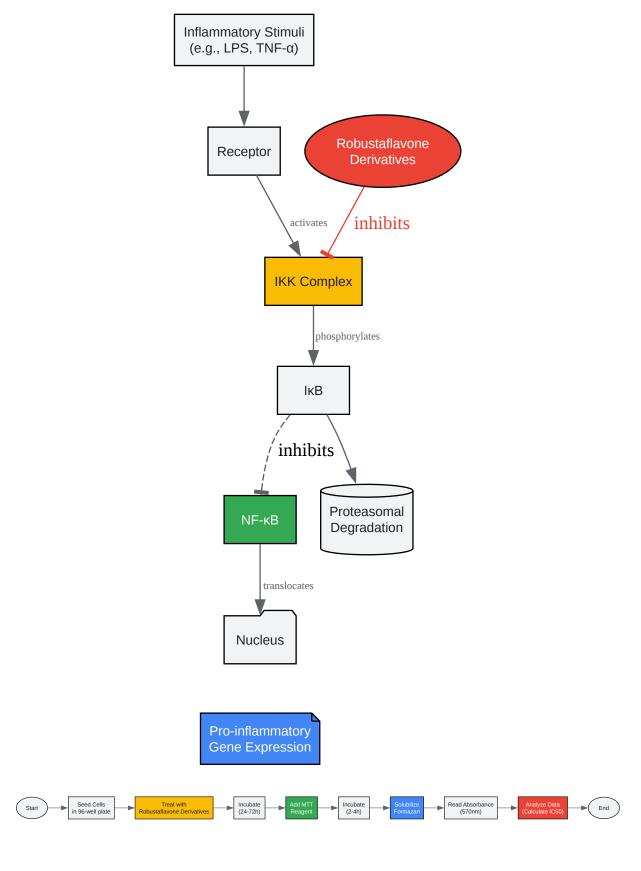


Caption: PI3K/Akt signaling pathway and the inhibitory action of **robustaflavone** derivatives.

NF-kB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by proinflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Robustaflavone** derivatives can inhibit this pathway, thereby reducing inflammation.





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